(E)-2-(methyl(5-nitro-4-(piperidin-1-yl)-6-styrylpyrimidin-2-yl)amino)ethanol
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Overview
Description
(E)-2-(methyl(5-nitro-4-(piperidin-1-yl)-6-styrylpyrimidin-2-yl)amino)ethanol is a complex organic compound with a unique structure that includes a pyrimidine ring, a nitro group, and a piperidine moiety
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(methyl(5-nitro-4-(piperidin-1-yl)-6-styrylpyrimidin-2-yl)amino)ethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study cellular processes. Its ability to interact with specific molecular targets makes it valuable for investigating biochemical pathways and mechanisms.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its interactions with biological targets can be harnessed to develop new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with enhanced performance characteristics.
Future Directions
Heterocyclic compounds like pyrimidines offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . Their diverse therapeutic potentials have confirmed their immense significance in the pathophysiology of diseases . Therefore, the future directions in this field could involve the synthesis and testing of new pyrimidine derivatives for various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(methyl(5-nitro-4-(piperidin-1-yl)-6-styrylpyrimidin-2-yl)amino)ethanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the nitro group and the piperidine ring. The final step involves the addition of the styryl group and the ethanolamine moiety. Reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(methyl(5-nitro-4-(piperidin-1-yl)-6-styrylpyrimidin-2-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong acids, and bases. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the piperidine ring.
Mechanism of Action
The mechanism of action of (E)-2-(methyl(5-nitro-4-(piperidin-1-yl)-6-styrylpyrimidin-2-yl)amino)ethanol involves its interaction with specific molecular targets. The nitro group and piperidine ring play crucial roles in binding to these targets, leading to the modulation of biochemical pathways. The compound’s effects are mediated through its ability to alter the activity of enzymes and receptors involved in various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(methyl(5-nitro-4-(piperidin-1-yl)-6-styrylpyrimidin-2-yl)amino)ethanol
- (E)-2-(methyl(5-nitro-4-(piperidin-1-yl)-6-styrylpyrimidin-2-yl)amino)propanol
- (E)-2-(methyl(5-nitro-4-(piperidin-1-yl)-6-styrylpyrimidin-2-yl)amino)butanol
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and structural features. The presence of the ethanolamine moiety, along with the nitro group and piperidine ring, provides unique reactivity and interaction profiles, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[methyl-[5-nitro-4-[(E)-2-phenylethenyl]-6-piperidin-1-ylpyrimidin-2-yl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-23(14-15-26)20-21-17(11-10-16-8-4-2-5-9-16)18(25(27)28)19(22-20)24-12-6-3-7-13-24/h2,4-5,8-11,26H,3,6-7,12-15H2,1H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWUZGRZASOQIC-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=NC(=C(C(=N1)N2CCCCC2)[N+](=O)[O-])C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCO)C1=NC(=C(C(=N1)N2CCCCC2)[N+](=O)[O-])/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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